Cefclidin

Descripción

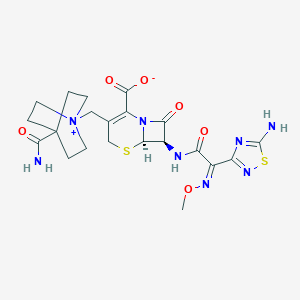

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVHVMCKLDZLGN-TVNFHGJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147023 |

Source

|

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105239-91-6, 114013-51-3 |

Source

|

| Record name | Cefclidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105239-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefclidin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petrolite E 1040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefclidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCLIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Cefclidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (formerly known as E1040) is a fourth-generation cephalosporin antibiotic noted for its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of its synthesis and mode of action to support further research and development in the field of antibacterial agents.

Discovery and Development

This compound was developed by Eisai Co., Ltd. as a parenteral cephalosporin with a broad antibacterial spectrum. A key feature of its discovery was the strategic incorporation of an aminothiadiazolyl group in the 7β-side chain, which was found to significantly enhance its activity against Pseudomonas aeruginosa. This structural modification provides higher resistance to hydrolysis by chromosomal type I β-lactamases (cephalosporinases) and improved penetration through the bacterial outer membrane due to increased hydrophilicity. While showing strong efficacy against many Gram-negative bacilli, this compound is less effective against Gram-positive cocci. The development of this compound has since been discontinued.

Synthesis Pathway

The synthesis of this compound, like many semi-synthetic cephalosporins, originates from 7-aminocephalosporanic acid (7-ACA), which provides the core β-lactam ring structure. The synthesis involves the preparation of two key side chains, which are then coupled to the 7-ACA nucleus.

Key Precursors:

-

7-aminocephalosporanic acid (7-ACA): The foundational bicyclic core of the antibiotic.

-

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl chloride: The acyl side chain attached at the C-7 position of the 7-ACA core.

-

4-Carbamoyl-1-azoniabicyclo[2.2.2]octane derivative: The quaternary ammonium side chain introduced at the C-3 position of the 7-ACA core.

Logical Synthesis Workflow:

The overall synthesis can be conceptualized as a multi-step process:

-

Modification of the C-3 side chain of 7-ACA: The acetoxy group at the C-3 position of 7-ACA is displaced by a nucleophilic substitution reaction with a suitable precursor of the 4-carbamoyl-quinuclidinium moiety.

-

Acylation of the C-7 amino group: The amino group at the C-7 position of the modified cephalosporin core is acylated using the activated (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl chloride side chain.

-

Deprotection and purification: Any protecting groups used during the synthesis are removed, and the final this compound molecule is purified.

Figure 1: Proposed synthesis pathway for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

By binding to and inactivating these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The specific affinity for different PBPs can influence the antibacterial spectrum and potency of the drug.

Figure 2: Mechanism of action of this compound.

Quantitative Data

In Vitro Antibacterial Activity

| Organism | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 3.13 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Penicillin-Binding Protein (PBP) Affinity

| Organism | PBP Target | IC50 (µg/mL) |

| Escherichia coli K-12 | PBP 3 | ≤ 0.5 |

| Pseudomonas aeruginosa SC8329 | PBP 3 | < 0.0025 |

| Pseudomonas aeruginosa SC8329 | PBP 2 | > 25 |

IC50: The concentration of an inhibitor that is required for 50% inhibition of its target.

Comparative Pharmacokinetics in Animal Models

| Animal Species | Elimination Half-life (t1/2) (h) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (CL) (L/h/kg) |

| Mouse | 0.33 | 0.46 | 0.97 |

| Rat | 0.42 | 0.35 | 0.58 |

| Rabbit | 0.65 | 0.26 | 0.28 |

| Dog | 1.03 | 0.22 | 0.15 |

| Monkey | 1.23 | 0.20 | 0.11 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of this compound against bacterial isolates.

-

Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Dilutions: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

PBP Binding Affinity Assay

The affinity of this compound for PBPs is determined through a competitive binding assay using a radiolabeled β-lactam, such as [³H]benzylpenicillin.

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with various concentrations of this compound for a specific period. Subsequently, a fixed concentration of [³H]benzylpenicillin is added, and the incubation is continued to allow the radiolabel to bind to the available PBPs.

-

Detection and Quantification: The reaction is stopped, and the membrane proteins are separated by SDS-PAGE. The gel is then subjected to fluorography to visualize the radiolabeled PBPs. The intensity of the bands is quantified using densitometry.

-

Calculation of IC50: The concentration of this compound that causes a 50% reduction in the binding of [³H]benzylpenicillin to a specific PBP is determined as the IC50 value.

β-Lactamase Stability Assay

The stability of this compound to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay.

-

Enzyme Preparation: Purified β-lactamase enzyme is obtained from a relevant bacterial strain.

-

Hydrolysis Reaction: A solution of this compound of a known concentration is prepared in a suitable buffer. The reaction is initiated by adding the β-lactamase enzyme.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of this compound is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of hydrolysis is calculated from the change in absorbance. The stability of this compound is compared to that of other cephalosporins known to be susceptible or resistant to the specific β-lactamase.

Figure 3: Experimental workflow for MIC determination.

Conclusion

This compound is a potent fourth-generation cephalosporin with a well-defined mechanism of action and a synthesis pathway rooted in established cephalosporin chemistry. Its notable activity against Pseudomonas aeruginosa highlights the success of targeted structural modifications in overcoming bacterial resistance mechanisms. Although its clinical development has been discontinued, the data and methodologies associated with this compound remain valuable for the ongoing discovery and development of new antibacterial agents. This guide provides a comprehensive technical resource to aid researchers in this critical field.

References

In-Depth Technical Guide: The Core Mechanism of Action of Cefclidin Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefclidin (formerly E1040) is a parenteral cephalosporin antibiotic characterized by its potent activity against a broad spectrum of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Its efficacy is rooted in a multi-faceted mechanism of action that combines efficient penetration of the bacterial outer membrane, high stability against a wide array of β-lactamases, and potent inhibition of essential penicillin-binding proteins (PBPs). This guide provides a detailed technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is a result of a sequence of events that begins with its transit across the formidable outer membrane and culminates in the disruption of cell wall synthesis, leading to cell lysis and death.

Outer Membrane Permeation

The initial step in this compound's mechanism of action is its passage across the outer membrane of Gram-negative bacteria to reach its targets in the periplasmic space. This transit is primarily facilitated by porin channels, which are water-filled protein channels that allow the diffusion of hydrophilic molecules. The chemical structure of this compound, which includes a hydrophilic side chain, is thought to contribute to its efficient penetration through these porins.

Stability Against β-Lactamases

Once in the periplasm, this compound must evade degradation by β-lactamases, a primary mechanism of resistance in Gram-negative bacteria. This compound has demonstrated remarkable stability against a variety of both plasmid-mediated and chromosomally-mediated β-lactamases. This stability is attributed to its low affinity for the active site of these enzymes and a slow rate of hydrolysis. Studies have shown that common plasmid-mediated β-lactamases such as TEM-1, TEM-2, TEM-3 (CTX-1), and SHV-1 do not hydrolyze this compound.[1] Similarly, chromosomal β-lactamases like the P99 enzyme from Enterobacter cloacae and the K-1 enzyme from Klebsiella oxytoca also fail to hydrolyze this compound, with the inhibition constant (Ki) being greater than 100 μM, indicating very poor affinity.[1] Furthermore, this compound exhibits lower affinity for and is hydrolyzed more slowly by the chromosomal β-lactamase of P. aeruginosa compared to ceftazidime.[2] This resistance to enzymatic inactivation ensures that a sufficient concentration of the drug reaches its ultimate targets.

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and death. This compound has shown a particularly high affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa, which is a critical enzyme involved in bacterial cell division.

The overall mechanism of action is depicted in the following signaling pathway:

Quantitative Data

In Vitro Susceptibility

The in vitro activity of this compound has been evaluated against a wide range of Gram-negative clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (E1040) against various bacterial species.

| Bacterial Species | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 690 (pooled) | ≤0.25 | 0.5 | [1][3] |

| Klebsiella pneumoniae | 690 (pooled) | 0.5 | 1 | [1][3] |

| Klebsiella oxytoca | 690 (pooled) | 0.12 | 0.25 | [1][3] |

| Enterobacter cloacae | 690 (pooled) | 1 | 4 | [1][3] |

| Citrobacter freundii | 690 (pooled) | 0.25 | 2 | [1][3] |

| Serratia marcescens | 690 (pooled) | 1 | 4 | [1][3] |

| Morganella morganii | 690 (pooled) | 0.12 | 0.25 | [1][3] |

| Pseudomonas aeruginosa | 690 (pooled) | 1 | 8 | [1][3] |

β-Lactamase Stability

This compound's stability against β-lactamases is a key contributor to its potent activity.

| β-Lactamase | Type | Hydrolysis | Affinity (Ki) | Reference |

| TEM-1 | Plasmid | No | >100 µM | [1] |

| TEM-2 | Plasmid | No | >100 µM | [1] |

| TEM-3 (CTX-1) | Plasmid | No | >100 µM | [1] |

| SHV-1 | Plasmid | No | >100 µM | [1] |

| P99 (E. cloacae) | Chromosomal | No | >100 µM | [1] |

| K-1 (K. oxytoca) | Chromosomal | No | >100 µM | [1] |

| P. aeruginosa chromosomal | Chromosomal | Slower than ceftazidime | Lower than ceftazidime | [2] |

| C. freundii chromosomal | Chromosomal | Slower than ceftazidime | Lower than ceftazidime | [4] |

Penicillin-Binding Protein (PBP) Affinity

The affinity of this compound for various PBPs is presented as the 50% inhibitory concentration (IC50).

| Organism | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli K-12 | PBP 1a | <0.25 | |

| PBP 1b | 10 | ||

| PBP 2 | 90 | ||

| PBP 3 | 0.7 | ||

| PBP 4 | 26 | ||

| PBP 5/6 | >256 | ||

| Pseudomonas aeruginosa SC8329 | PBP 1a | 0.5 | |

| PBP 1b | 0.5 | ||

| PBP 2 | >25 | ||

| PBP 3 | <0.0025 | ||

| PBP 4 | 0.05 | ||

| PBP 5 | 2.5 |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Workflow for MIC Determination

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 108 CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the this compound stock solution, appropriately diluted, to the first well of each row to be tested, and perform serial twofold dilutions across the plate.

-

Inoculation: Inoculate each well (except for sterility controls) with 50 µL of the prepared bacterial inoculum.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

β-Lactamase Hydrolysis Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the rate of this compound hydrolysis by a purified β-lactamase.

Workflow for β-Lactamase Hydrolysis Assay

Materials:

-

This compound analytical powder

-

Purified β-lactamase

-

Spectrophotometer with kinetic measurement capabilities

-

Quartz cuvettes

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of this compound in the assay buffer. b. Prepare a solution of the purified β-lactamase in the assay buffer.

-

Assay Setup: a. Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C). b. In a quartz cuvette, add the assay buffer and the this compound solution to achieve the desired final substrate concentration.

-

Reaction Initiation and Measurement: a. Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette. b. Immediately begin monitoring the change in absorbance at a wavelength specific to the hydrolysis of the β-lactam ring of this compound (determined by a preliminary spectral scan). c. Record the absorbance change over time.

-

Data Analysis: a. Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. b. Repeat the assay with varying concentrations of this compound. c. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competition assay to determine the affinity of this compound for PBPs using a fluorescently labeled penicillin.

Workflow for PBP Competition Assay

Materials:

-

This compound analytical powder

-

Bacterial strain of interest

-

Fluorescently labeled penicillin (e.g., Bocillin-FL)

-

Lysis buffer

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Fluorescent gel imager

Procedure:

-

Preparation of Bacterial Membranes: a. Grow the bacterial strain to mid-log phase. b. Harvest the cells by centrifugation. c. Lyse the cells (e.g., by sonication or French press) in a suitable buffer. d. Isolate the membrane fraction by ultracentrifugation.

-

Competition Assay: a. In separate tubes, pre-incubate the membrane preparation with a range of concentrations of this compound for a specified time (e.g., 10 minutes at 30°C). b. Add the fluorescent penicillin probe to each tube and incubate for an additional period (e.g., 10 minutes at 30°C) to allow binding to the unoccupied PBPs.

-

Detection and Analysis: a. Stop the reaction by adding a sample buffer containing SDS. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a gel imager. d. Quantify the fluorescence intensity of each PBP band. e. Determine the IC50 value for each PBP, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.

Conclusion

This compound's potent antibacterial activity against Gram-negative pathogens is a direct consequence of its well-orchestrated mechanism of action. Its ability to efficiently penetrate the bacterial outer membrane, withstand enzymatic degradation by a wide range of β-lactamases, and effectively inhibit essential PBPs makes it a promising agent in the fight against challenging Gram-negative infections. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and similar cephalosporins.

References

- 1. researchgate.net [researchgate.net]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]

- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Cefclidin: A Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (formerly E1040) is a parenteral fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity, particularly against challenging Gram-negative pathogens. Its chemical structure, featuring a catechol moiety at the C-3 position side chain, facilitates a unique "Trojan horse" mechanism of entry into bacterial cells by utilizing iron transport systems. This, combined with its stability against many β-lactamases, contributes to its potent antibacterial effects. This technical guide provides an in-depth overview of this compound's antibacterial spectrum, efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, this compound blocks the transpeptidation reaction, leading to a compromised cell wall and subsequent cell lysis.[1][2][3] A key feature of this compound is its high affinity for PBP-3 of both Escherichia coli and Pseudomonas aeruginosa.[4] Furthermore, this compound demonstrates significant stability against hydrolysis by a variety of β-lactamases, including chromosomal cephalosporinases, which are a common mechanism of resistance in Gram-negative bacteria.[4] This resistance to enzymatic degradation allows this compound to maintain its activity against strains that are resistant to other cephalosporins.[5]

Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative bacteria. Its activity is particularly noteworthy against glucose non-fermentative bacilli.

Quantitative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | - | - | 3.13 | [4][6] |

| Enterobacteriaceae | 690 | - | - | [7] |

| Citrobacter freundii | - | - | 0.78 | [4] |

| Enterobacter cloacae | - | - | 3.13 | [4] |

| Enterobacter aerogenes | - | - | 0.2 | [4] |

| Streptococci | - | Good activity | - | [7] |

| Enterococci | - | Poorer activity | - | [7] |

| Staphylococci | - | Poorer activity | - | [7] |

Efficacy

The in vivo efficacy of this compound has been evaluated in various animal models of infection, demonstrating its potential for treating systemic and localized infections caused by susceptible pathogens.

In Vivo Efficacy Data

While specific ED50 (50% effective dose) values from murine infection models are not widely published, studies on similar siderophore cephalosporins, such as cefiderocol, have utilized neutropenic murine thigh and lung infection models.[8][9] In these models, the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[9] For cefiderocol, a %fT>MIC of approximately 73-77% was required for a 1-log10 reduction in bacterial counts in thigh infection models.[9] It is anticipated that this compound would exhibit similar PK/PD relationships.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

An in vitro two-compartment model can be used to simulate the human pharmacokinetic profile of this compound and evaluate its bactericidal activity and the potential for resistance development over time.[5]

Methodology:

-

Model Setup: The model consists of a central compartment, representing the blood circulation, and a peripheral compartment. Fresh culture medium is continuously supplied to the central compartment and removed at a rate that simulates the drug's elimination half-life.

-

Drug Administration: this compound is introduced into the central compartment to achieve a peak concentration that mimics the Cmax observed in humans after a standard dose.

-

Bacterial Inoculation: The central compartment is inoculated with a standardized suspension of the test bacterium.

-

Sampling and Analysis: Samples are collected from the central compartment at various time points over a simulated dosing interval (e.g., 12 or 24 hours). The concentration of this compound is determined by a validated analytical method (e.g., HPLC), and the number of viable bacteria is quantified by plating serial dilutions.

-

Data Evaluation: The change in bacterial count over time is plotted to generate a time-kill curve. This allows for the assessment of the rate and extent of bactericidal activity and the detection of any regrowth of resistant subpopulations.

Conclusion

This compound is a potent fourth-generation cephalosporin with a promising antibacterial profile, especially against Pseudomonas aeruginosa and other challenging Gram-negative pathogens. Its unique mechanism of cellular uptake and stability to β-lactamases contribute to its significant in vitro activity. While further studies are needed to fully delineate its clinical efficacy across a broader range of infections, the available data suggest that this compound represents a valuable addition to the antimicrobial armamentarium. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this important antibiotic.

References

- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 2. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]

- 3. contagionlive.com [contagionlive.com]

- 4. In vitro evaluation of E1040, a new cephalosporin with potent antipseudomonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antibacterial spectrum of E1040 compared with those of cefpirome and ceftazidime and disk diffusion interpretive criteria for E1040 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Cefclidin Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (E1040) is a novel cephalosporin with potent in vitro activity against Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of its efficacy, mechanism of action, and resistance profile. Through a comprehensive review of available data, we present key quantitative metrics, detailed experimental protocols, and visual representations of its molecular interactions. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2][3] The emergence of multidrug-resistant (MDR) strains presents a significant challenge in clinical settings, necessitating the development of novel therapeutic agents.[4][5] this compound, a synthetic cephalosporin, has demonstrated promising bactericidal activity against this pathogen.[6][7] This guide synthesizes the current understanding of this compound's in vitro performance against P. aeruginosa, with a focus on quantitative data and experimental methodologies.

Quantitative Efficacy of this compound

Table 1: Comparative Bactericidal Activity of this compound and Other β-Lactams against Pseudomonas aeruginosa

| Antibiotic | Observation | Implication |

| This compound (E1040) | No marked regrowth or emergence of resistant variants observed after 6 hours in an in-vitro model simulating plasma pharmacokinetics.[6][7] | Sustained bactericidal activity and a low propensity for resistance development. |

| Ceftazidime | Marked regrowth and selection of resistant variants observed after 6 hours. Resistant variants produced 200 to 500 times more β-lactamase.[6][7] | Potential for treatment failure due to resistance emergence. |

| Imipenem | Marked regrowth observed after 6 hours.[6][7] | Diminished bactericidal activity over time. |

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. Its efficacy against P. aeruginosa is enhanced by several key molecular interactions.

Interaction with Penicillin-Binding Proteins (PBPs)

Similar to other cephalosporins, this compound targets and acylates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death. While the specific affinities for various P. aeruginosa PBPs are not detailed in the provided results, its potent bactericidal activity suggests effective binding to essential PBPs.

Stability Against β-Lactamases

A critical feature of this compound's efficacy is its high stability against the chromosomal β-lactamases produced by P. aeruginosa.[6][7]

-

Low Affinity for β-Lactamase: this compound demonstrates a much lower affinity for the chromosomal β-lactamase of P. aeruginosa compared to other new β-lactams.[6][7]

-

Slower Hydrolysis: It is hydrolyzed more slowly than ceftazidime at low concentrations.[6][7]

This resistance to enzymatic degradation allows this compound to maintain its structural integrity and effectively reach its PBP targets.

Outer Membrane Permeation

The introduction of an aminothiadiazolyl group in this compound's structure contributes to its increased hydrophilicity.[8] This property is suggested to facilitate better penetration through the outer membrane of P. aeruginosa, a significant barrier for many antibiotics.[8]

Signaling Pathway and Mechanism of Action Diagram

References

- 1. Antimicrobial Susceptibility Testing in Pseudomonas aeruginosa Biofilms: One Step Closer to a Standardized Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. A review of recently discovered mechanisms of cephalosporin resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zjps.journals.ekb.eg [zjps.journals.ekb.eg]

- 6. Bactericidal activity of this compound (E1040) against Pseudomonas aeruginosa under conditions simulating plasma pharmacokinetics: lack of development of chromosomally-mediated resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Role of the aminothiadiazolyl group in the antipseudomonal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefclidin: A Siderophore Cephalosporin Overcoming Gram-Negative Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cefclidin (formerly E1040) is a parenteral siderophore cephalosporin antibiotic characterized by its potent activity against a broad spectrum of Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa. Its unique mechanism of action, which involves hijacking the bacterial iron acquisition system, allows it to bypass common resistance mechanisms that render other β-lactam antibiotics ineffective. This technical guide provides a comprehensive overview of this compound's core attributes, including its mechanism of action, in vitro activity, and the experimental methodologies used to characterize its profile.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. Organisms such as Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii have developed sophisticated resistance mechanisms, including the production of β-lactamase enzymes, modification of penicillin-binding proteins (PBPs), and reduced outer membrane permeability. This compound represents a novel approach to combatting this resistance. By mimicking a siderophore, an iron-chelating molecule essential for bacterial survival, this compound actively transports itself into the periplasmic space of Gram-negative bacteria, leading to higher intracellular concentrations and potent bactericidal activity.

Mechanism of Action: The "Trojan Horse" Strategy

This compound's innovative mechanism of action can be conceptualized as a "Trojan Horse" strategy, which involves two critical steps: active transport via the siderophore pathway and inhibition of cell wall synthesis.

Siderophore-Mediated Uptake

Gram-negative bacteria have a highly regulated iron uptake system to acquire essential iron from their environment. This system relies on the secretion of siderophores, which bind to ferric iron and are then recognized by specific outer membrane receptors. The transport of the ferric-siderophore complex across the outer membrane is an active process mediated by the TonB-dependent transport system.

This compound possesses a catechol moiety that mimics the structure of natural siderophores. This allows it to chelate iron and be actively transported into the periplasmic space through bacterial iron transporters. This active transport mechanism provides a significant advantage over other β-lactams that rely on passive diffusion through porin channels, which are often downregulated in resistant strains.

Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, this compound, like other cephalosporins, exerts its bactericidal effect by binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including strains resistant to other β-lactam antibiotics.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-negative bacteria.

| Bacterial Species | No. of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 100+ | - | 3.13 | Ceftazidime: >128 |

| Enterobacteriaceae (various) | 50+ | - | - | - |

| Acinetobacter baumannii | - | - | - | - |

Note: Data is compiled from multiple sources. Dashes indicate where specific data was not available in the reviewed literature.

This compound was reported to be 8 to 16 times more active than ceftazidime against Pseudomonas aeruginosa[1].

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and mechanism of this compound.

Determination of Beta-Lactamase Stability

This protocol outlines a spectrophotometric assay to determine the stability of this compound against hydrolysis by β-lactamase enzymes.

Objective: To quantify the rate of hydrolysis of this compound by a specific β-lactamase enzyme.

Materials:

-

Purified β-lactamase enzyme

-

This compound solution of known concentration

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer (UV-Vis)

-

96-well microtiter plate

Procedure:

-

Prepare solutions of this compound and nitrocefin in phosphate buffer.

-

Add the purified β-lactamase enzyme to the wells of a microtiter plate.

-

Initiate the reaction by adding the this compound solution to the wells.

-

As a control, add nitrocefin to separate wells with the enzyme to confirm enzyme activity.

-

Monitor the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time using the spectrophotometer.

-

The rate of hydrolysis is calculated from the change in absorbance, which corresponds to the cleavage of the β-lactam ring.

-

Compare the hydrolysis rate of this compound to that of a known labile cephalosporin.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for bacterial PBPs.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin to PBPs (IC50).

Materials:

-

Bacterial cell membrane preparation containing PBPs

-

This compound solutions of varying concentrations

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Isolate bacterial membranes containing PBPs from the target bacterial strain.

-

Incubate the membrane preparations with increasing concentrations of this compound for a specified time.

-

Add a fixed concentration of fluorescently labeled penicillin to the mixture and incubate to allow binding to any available PBPs.

-

Stop the reaction and solubilize the membrane proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP bands at each this compound concentration.

-

The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity by 50% compared to the control (no this compound).

In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This protocol describes a two-compartment model to simulate the in vivo pharmacokinetic profile of this compound and evaluate its pharmacodynamic effect on bacterial growth over time.

Objective: To simulate the time-course of this compound concentrations in the body and assess its bactericidal activity under these dynamic conditions.

Materials:

-

Two-compartment model apparatus (central and peripheral compartments separated by a filter)

-

Peristaltic pumps

-

Bacterial culture of the target organism

-

This compound solution

-

Growth medium

-

Sampling ports

Procedure:

-

Set up the two-compartment model, with the central compartment representing blood/plasma and the peripheral compartment representing tissues.

-

Inoculate the peripheral compartment with the target bacterial strain.

-

Introduce this compound into the central compartment to simulate an intravenous dose.

-

Use peristaltic pumps to circulate the medium between the compartments and to simulate drug distribution and elimination, mimicking human pharmacokinetic parameters.

-

Collect samples from the peripheral compartment at various time points.

-

Determine the concentration of this compound and the viable bacterial count (CFU/mL) in each sample.

-

Plot the this compound concentration and bacterial count over time to evaluate the PK/PD relationship.

Resistance Mechanisms

While this compound's unique uptake mechanism allows it to overcome resistance mediated by porin loss and efflux pumps, potential resistance mechanisms could theoretically emerge.

-

Alterations in Iron Transporter Proteins: Mutations in the genes encoding the outer membrane iron transporters could potentially reduce the uptake of this compound.

-

Target Modification: Alterations in the structure of PBPs could decrease their affinity for this compound, although this is a common resistance mechanism for all β-lactams.

-

β-Lactamase Production: While this compound has shown stability against many β-lactamases, the emergence of novel or overexpressed enzymes with activity against this compound remains a possibility.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel siderophore-mimicking design allows for active transport into the bacterial cell, overcoming key resistance mechanisms. The potent in vitro activity, particularly against P. aeruginosa, highlights its potential as a valuable therapeutic option. Further research and clinical development are warranted to fully elucidate its clinical utility and to monitor for the emergence of any potential resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other siderophore-conjugated antibiotics.

References

Cefclidin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (also known as E1040) is a fourth-generation cephalosporin antibiotic noted for its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro activity, and stability against β-lactamases. Due to the discontinuation of its clinical development, this guide consolidates available research to serve as a resource for ongoing scientific investigation and drug discovery efforts.

Chemical Properties

This compound is a parenteral cephalosporin with a complex molecular structure that contributes to its broad antibacterial spectrum and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆N₈O₆S₂ | [1][2][3][4] |

| Molecular Weight | 550.61 g/mol | [1][2][3][4] |

| CAS Number | 105239-91-6 | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the disruption of the cell wall's structural integrity, ultimately causing cell lysis and death.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Its efficacy against Gram-positive cocci is reported to be limited.

| Organism | MIC₉₀ (µg/mL) | Comparator (Ceftazidime) MIC₉₀ (µg/mL) | Source |

| Pseudomonas aeruginosa | 3.13 | 25 | [1] |

| Enterobacteriaceae | Generally comparable to ceftazidime | Not specified | [1] |

One study compared the bactericidal activity of this compound and ceftazidime against a clinical strain of Citrobacter freundii in an in vitro pharmacokinetic model. Both antibiotics initially showed rapid bactericidal activity. However, regrowth of the bacteria was observed with ceftazidime, along with the emergence of resistant mutants that overproduced β-lactamase. In contrast, no regrowth or emergence of resistant mutants was observed with this compound over a 12-hour simulation.

Resistance and β-Lactamase Stability

A key attribute of this compound is its stability against hydrolysis by various β-lactamases, a common mechanism of resistance to β-lactam antibiotics.

Interaction with β-Lactamases

This compound exhibits a lower affinity for certain β-lactamases compared to other cephalosporins like ceftazidime. This reduced affinity, coupled with a slower rate of hydrolysis, allows this compound to maintain its antibacterial activity against bacteria that produce these enzymes. Specifically, in a study involving a β-lactamase-overproducing mutant of C. freundii, this compound was hydrolyzed more slowly than ceftazidime at low concentrations.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism.

General Protocol (Broth Microdilution):

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

β-Lactamase Hydrolysis Assay

Objective: To assess the stability of this compound in the presence of β-lactamase enzymes.

General Protocol (Spectrophotometric Assay):

-

Purify β-lactamase from a relevant bacterial strain.

-

Prepare a solution of this compound of a known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a standardized amount of the purified β-lactamase to the this compound solution.

-

Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The specific wavelength depends on the chromogenic properties of the cephalosporin.

-

Calculate the rate of hydrolysis from the change in absorbance. This rate can be compared to that of other cephalosporins to determine relative stability.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans or animals are scarce in the available literature. One in vitro study utilized a two-compartment model to simulate human plasma concentrations following a 1 g intravenous dose, but did not report specific pharmacokinetic values such as half-life (t½), volume of distribution (Vd), or clearance (CL).

Conclusion

This compound is a potent fourth-generation cephalosporin with significant in vitro activity against Pseudomonas aeruginosa and stability against many β-lactamases. Although its clinical development was halted, the existing data on its chemical properties and antibacterial profile provide a valuable foundation for researchers in the fields of antibiotic discovery and development. The methodologies outlined in this guide can be employed to further investigate its properties and potential as a lead compound for novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. beta-Lactamase hydrolysis of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

The Early Development of Cefclidin (E-1040): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E-1040, is a fourth-generation cephalosporin antibiotic developed by Eisai Co., Ltd. First reported in 1987, it demonstrated potent in vitro and in vivo activity, particularly against Gram-negative bacteria, including notoriously difficult-to-treat Pseudomonas aeruginosa.[1] As a parenteral cephalosporin, this compound was notable for its broad antibacterial spectrum and stability against various β-lactamases.[2][3] The development of this compound reached Phase 2 clinical trials but was ultimately discontinued in 1995 due to adverse effects observed when co-administered with fluorescein, a diagnostic agent.[1] This guide provides a detailed technical summary of the early research and development history of this compound, focusing on its mechanism of action, preclinical data, and early clinical findings.

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

A key structural feature of this compound is the presence of an aminothiadiazolyl group in its 7-side chain. This moiety was found to be crucial for its enhanced activity against Pseudomonas aeruginosa compared to its aminothiazolyl counterparts. The aminothiadiazolyl group confers two significant advantages:

-

Increased Stability to β-Lactamases: this compound exhibits a lower affinity for and is hydrolyzed more slowly by chromosomal Type I β-lactamases (cephalosporinases) produced by P. aeruginosa. This resistance to enzymatic degradation allows the antibiotic to remain active in the presence of these enzymes.

-

Enhanced Outer Membrane Penetration: The higher hydrophilicity of this compound, attributed to the aminothiadiazolyl group, facilitates its passage through the outer membrane porin channels of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space more effectively.

The combination of β-lactamase stability and efficient outer membrane permeation is believed to be the primary reason for this compound's potent antipseudomonal activity.

Preclinical Research

In Vitro Activity

This compound demonstrated a potent and broad spectrum of activity against Gram-negative bacteria, with particular strength against Pseudomonas aeruginosa. Its activity was comparable or superior to other cephalosporins of its time, such as ceftazidime. Notably, it retained activity against ceftazidime-resistant strains of Enterobacter, Citrobacter, and Serratia species. While effective against hemolytic streptococci, its activity against staphylococci and enterococci was limited.

Table 1: In Vitro Activity of this compound (E-1040) Against Various Bacterial Isolates

| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli | ≤0.25 | 0.5 |

| Klebsiella pneumoniae | ≤0.25 | 0.5 |

| Enterobacter cloacae | ≤0.25 | 2 |

| Citrobacter freundii | ≤0.25 | 1 |

| Serratia marcescens | 0.5 | 2 |

| Proteus mirabilis | ≤0.25 | ≤0.25 |

| Morganella morganii | ≤0.25 | ≤0.25 |

| Pseudomonas aeruginosa | 1 | 4 |

| Haemophilus influenzae | ≤0.25 | ≤0.25 |

| Neisseria gonorrhoeae | 0.06 | 0.12 |

| Staphylococcus aureus (MSSA) | 4 | 8 |

| Streptococcus pyogenes | ≤0.25 | 0.5 |

| Streptococcus pneumoniae | 0.5 | 1 |

Data compiled from various sources. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

An important finding from in vitro studies was this compound's low propensity for selecting resistant mutants. In a two-compartment in vitro pharmacokinetic model simulating human plasma concentrations, this compound did not lead to the regrowth or emergence of β-lactamase-overproducing mutants of Citrobacter freundii and Enterobacter cloacae, a phenomenon observed with ceftazidime.[4] This was attributed to this compound's high activity against strains with derepressed β-lactamase production.[4]

In Vivo Activity

Early Clinical Development

Pharmacokinetics in Humans

A Phase 1 study to evaluate the pharmacokinetics of this compound in healthy volunteers was conducted by M. Nakashima and colleagues in 1989. While the full dataset from this study is not publicly available, the study established the basic pharmacokinetic profile of the drug in humans. The data from this trial would have been used to establish the dosing regimens for subsequent Phase 2 studies. The in vitro pharmacokinetic models used in preclinical studies were designed to simulate the plasma concentrations observed in humans after a 1 g intravenous dose.[4]

Clinical Efficacy and Discontinuation

This compound progressed to Phase 2 clinical trials to evaluate its efficacy in treating bacterial infections. However, its development was halted in 1995. The reason cited for the discontinuation was the occurrence of eruption (a skin rash) when this compound was co-administered with fluorescein, a dye used in diagnostic procedures such as corneal trauma assessment.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MICs were likely determined using the agar dilution or broth microdilution method according to the standards of the time, such as those from the National Committee for Clinical Laboratory Standards (NCCLS).

β-Lactamase Stability Assay

The stability of this compound to hydrolysis by β-lactamases was likely assessed using a spectrophotometric method. This involves incubating the antibiotic with a purified β-lactamase preparation and monitoring the change in absorbance at a specific wavelength over time, which corresponds to the opening of the β-lactam ring.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs was likely determined using a competitive binding assay. This involves incubating bacterial membranes containing PBPs with varying concentrations of this compound, followed by the addition of a radiolabeled penicillin (e.g., 3H-Penicillin G). The amount of radiolabeled penicillin bound to the PBPs is then measured, which is inversely proportional to the affinity of this compound for the PBPs.

Conclusion

The early research and development of this compound (E-1040) showcased a promising fourth-generation cephalosporin with potent activity against Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa. Its unique structural features conferred high stability to β-lactamases and enhanced penetration into bacterial cells. Despite its promising preclinical and early clinical profile, the development of this compound was halted due to a specific drug-drug interaction. The story of this compound highlights the complex and often unpredictable nature of drug development, where even promising candidates can be derailed by unforeseen safety concerns. The data and methodologies from its early development, however, contributed to the broader understanding of cephalosporin structure-activity relationships and the strategies to overcome bacterial resistance.

References

- 1. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a new series of cephalosporins, E1040 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound (E1040), a novel cephalosporin: lack of selection of beta-lactamase overproducing mutants in an in vitro pharmacokinetic model system - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefclidin: A Fourth-Generation Cephalosporin - A Technical Overview

Published: November 12, 2025

Abstract

Cefclidin (also known as Cefaclidine or E1040) is a parenteral fourth-generation cephalosporin antibiotic.[1] This technical guide provides an in-depth analysis of this compound, focusing on its classification, mechanism of action, in vitro activity, and the experimental methodologies used for its evaluation. The document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While this compound showed promise, its development was ultimately discontinued; this guide also briefly touches upon the potential reasons for its withdrawal.

Introduction: Classification as a Fourth-Generation Cephalosporin

Cephalosporins are a class of β-lactam antibiotics, and their classification into "generations" is based on their spectrum of antimicrobial activity. Fourth-generation cephalosporins are characterized by their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including enhanced stability against many β-lactamases.

This compound is structurally and functionally classified as a fourth-generation cephalosporin.[2] It possesses a 7-aminocephalosporanic acid nucleus with side chains that confer a broad spectrum of activity and resistance to hydrolysis by some β-lactamases. A key structural feature is the presence of a positively charged quaternary ammonium group, which facilitates its penetration through the outer membrane of Gram-negative bacteria.

Mechanism of Action

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). PBPs are bacterial transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.

Interaction with Penicillin-Binding Proteins (PBPs)

The affinity of a cephalosporin for specific PBPs can determine its spectrum of activity and morphological effects on bacteria. The binding affinities of this compound for PBPs in Escherichia coli and Pseudomonas aeruginosa have been investigated. The 50% inhibitory concentration (IC50), the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin to the PBPs, is a key quantitative measure of this interaction.

Table 1: Binding Affinities (IC50 in µg/mL) of this compound for PBPs in E. coli and P. aeruginosa

| Organism | PBP | This compound (Cefaclidine) IC50 (µg/mL) |

| E. coli K-12 | PBP 1a | Data not available |

| PBP 1b | Data not available | |

| PBP 2 | >100 | |

| PBP 3 | 0.5 | |

| P. aeruginosa SC8329 | PBP 1a | Data not available |

| PBP 1b | Data not available | |

| PBP 2 | >100 | |

| PBP 3 | 0.002 |

Data sourced from a comparative study of cefepime, cefpirome, and cefaclidine.

The strong affinity of this compound for PBP 3 in both E. coli and P. aeruginosa is noteworthy, as this PBP is primarily involved in cell division. Inhibition of PBP 3 typically leads to the formation of filamentous cells.

In Vitro Activity

The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Stability against β-Lactamases

A key advantage of fourth-generation cephalosporins is their increased stability against hydrolysis by β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics. Studies on this compound have shown that it possesses stability against certain β-lactamases. For instance, this compound demonstrated a lower affinity for and was hydrolyzed more slowly by the β-lactamase produced by a clinical isolate of Citrobacter freundii when compared to the third-generation cephalosporin, ceftazidime.[2] This resistance to enzymatic degradation allows this compound to maintain its activity against some β-lactamase-producing strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown in a liquid medium to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 colony-forming units/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of β-lactam antibiotics for PBPs is commonly determined using a competitive binding assay.

Protocol:

-

Membrane Preparation: Bacterial cells are grown to a specific growth phase and harvested. The cell membranes, which contain the PBPs, are isolated through techniques such as sonication and ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound.

-

Radiolabeling: A radiolabeled β-lactam, such as [³H]benzylpenicillin, is added to the mixture. This radiolabeled compound will bind to the PBPs that are not already occupied by this compound.

-

Separation and Quantification: The PBP-antibiotic complexes are separated from the unbound antibiotic, often using SDS-PAGE. The amount of radiolabeled penicillin bound to each PBP is quantified using fluorography or phosphorimaging.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin (the IC50) is calculated for each PBP.

β-Lactamase Hydrolysis Assay

The stability of a β-lactam antibiotic against β-lactamase hydrolysis can be assessed using a spectrophotometric assay.

Protocol:

-

Enzyme and Substrate Preparation: A purified β-lactamase enzyme is prepared. A solution of this compound at a known concentration is also prepared in a suitable buffer.

-

Reaction Initiation: The hydrolysis reaction is initiated by adding the β-lactamase to the this compound solution.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of this compound results in a change in the ultraviolet (UV) absorbance spectrum. This change is monitored over time using a spectrophotometer at a specific wavelength.

-

Kinetic Analysis: The rate of hydrolysis is determined from the change in absorbance over time. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be calculated to characterize the interaction between this compound and the β-lactamase.

Discontinuation of Development

Despite its promising in vitro profile as a fourth-generation cephalosporin, the clinical development of this compound was discontinued. The specific and detailed reasons for this are not extensively documented in publicly available literature. The challenges in antibiotic development are numerous and can include issues related to pharmacokinetics, safety and tolerability in human trials, and the economic viability of bringing a new antibiotic to market in the face of evolving bacterial resistance and competition from existing therapies.

Conclusion

This compound exemplifies the characteristics of a fourth-generation cephalosporin, with a broad spectrum of activity against Gram-negative bacteria and enhanced stability against certain β-lactamases. Its mechanism of action through the inhibition of bacterial PBPs is well-established. While its development was halted, the study of this compound has contributed to the understanding of the structure-activity relationships of cephalosporins and the ongoing efforts to combat antimicrobial resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation of new and existing β-lactam antibiotics.

References

The Rise and Discontinuation of Cefclidin: A Patent History and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Cefclidin (E1040), a fourth-generation cephalosporin antibiotic, emerged from the laboratories of Eisai Co., Ltd. with the promise of potent activity against a wide range of bacteria, including notoriously resistant Gram-negative pathogens. Its development, however, was ultimately discontinued. This technical guide delves into the patent history of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and in-vitro efficacy as detailed in its core patents and subsequent scientific literature.

Core Patent History

The foundational patents for this compound were filed by Eisai Co., Ltd. in the mid-1980s, establishing the intellectual property for this novel cephalosporin derivative.

| Patent ID | Application Date | Publication Date | Grant Date | Title | Assignee |

| EP0188255 | 1986-01-21 | 1986-07-23 | 1992-03-11 | Cephem compounds, processes for their preparation and antibacterial compositions containing them | Eisai Co., Ltd. |

| US4748171 | 1986-07-18 | 1988-05-31 | 1988-05-31 | Cephem compounds and antibacterial compositions | Eisai Co., Ltd. |

These patents describe the chemical structure of this compound, methods for its synthesis, and its initial antibacterial activity. The core of the invention lies in the unique side chains attached to the 7-aminocephalosporanic acid nucleus, which confer its broad-spectrum and potent antibacterial properties.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The mechanism can be visualized as a targeted disruption of a critical cellular process.

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments as described in the patent literature and scientific publications.

Synthesis of this compound (E1040)

The synthesis of this compound involves a multi-step chemical process, starting from a known cephalosporin nucleus. The following is a generalized workflow based on the patent descriptions.

Figure 2: General synthetic workflow for this compound.

Detailed Methodology:

-

Acylation: A solution of a 7-amino-3-substituted-cephem-4-carboxylic acid derivative is reacted with an activated form of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid in an inert solvent. The amino group of the thiadiazole ring is typically protected.

-

Side-chain introduction: The substituent at the 3-position is replaced with a 4-carbamoyl-1-quinuclidiniumthiomethyl group. This is often achieved by reacting the 3-acetoxymethyl or 3-halomethyl cephalosporin with the corresponding thiol.

-

Deprotection: Any protecting groups on the carboxyl and amino functions are removed under appropriate conditions (e.g., acid or hydrogenation).

-

Purification: The final compound is purified by methods such as column chromatography and crystallization to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in-vitro antibacterial activity of this compound was primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.

Figure 3: Workflow for MIC determination.

Detailed Methodology:

The agar dilution method was commonly employed. Mueller-Hinton agar plates containing serial twofold dilutions of this compound were prepared. Standardized bacterial inoculums (approximately 10^4 CFU/spot) were applied to the surface of the agar plates. The plates were then incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

In-Vitro Antibacterial Activity

This compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Of particular note was its potent activity against Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against selected Gram-Negative Bacteria

| Organism (No. of Strains) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Ceftazidime MIC₅₀ (µg/mL) | Ceftazidime MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.06 | 0.12 | 0.12 | 0.25 |

| Klebsiella pneumoniae | 0.12 | 0.25 | 0.12 | 0.5 |

| Enterobacter cloacae | 0.5 | 2 | 4 | >128 |

| Serratia marcescens | 1 | 4 | 2 | 16 |

| Pseudomonas aeruginosa | 0.5 | 2 | 2 | 8 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against selected Gram-Positive Bacteria

| Organism (No. of Strains) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefotaxime MIC₅₀ (µg/mL) | Cefotaxime MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 1 | 2 | 1 | 2 |

| Streptococcus pyogenes | ≤0.06 | ≤0.06 | ≤0.06 | ≤0.06 |

| Streptococcus pneumoniae | 0.12 | 0.25 | 0.06 | 0.12 |

Interaction with Bacterial Enzymes

Penicillin-Binding Protein (PBP) Affinity

The efficacy of this compound is directly related to its affinity for various PBPs in different bacterial species. High affinity for essential PBPs leads to potent antibacterial activity.

Table 3: Affinity of this compound for Penicillin-Binding Proteins (PBPs) of E. coli and P. aeruginosa

| Organism | PBP | This compound IC₅₀ (µg/mL) |